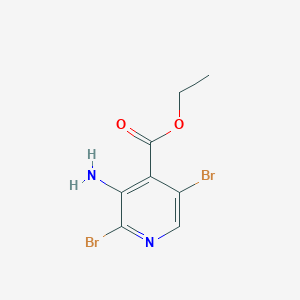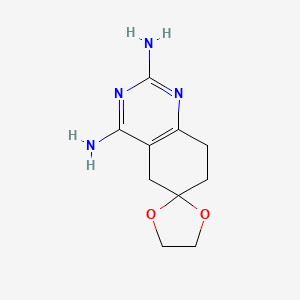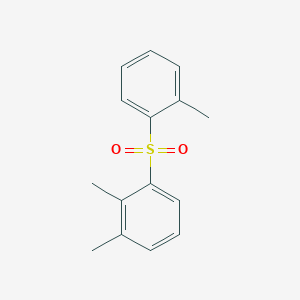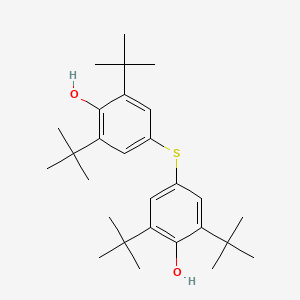
Ethyl 3-amino-2,5-dibromoisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-2,5-dibromoisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of an ethyl ester group, an amino group, and two bromine atoms attached to the isonicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2,5-dibromoisonicotinate typically involves the bromination of ethyl isonicotinate followed by amination. One common method includes the following steps:
Bromination: Ethyl isonicotinate is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce bromine atoms at the 2 and 5 positions.
Amination: The dibromo compound is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 3 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-2,5-dibromoisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield hydroxy derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-2,5-dibromoisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-2,5-dibromoisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-2,5-dibromoisonicotinate can be compared with other similar compounds such as:
Ethyl 3-aminoisonicotinate: Lacks the bromine atoms, resulting in different reactivity and biological activity.
Ethyl 2,5-dibromoisonicotinate: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
3-Amino-2,5-dibromoisonicotinic acid: The free acid form, which may have different solubility and reactivity compared to the ethyl ester.
Eigenschaften
Molekularformel |
C8H8Br2N2O2 |
|---|---|
Molekulargewicht |
323.97 g/mol |
IUPAC-Name |
ethyl 3-amino-2,5-dibromopyridine-4-carboxylate |
InChI |
InChI=1S/C8H8Br2N2O2/c1-2-14-8(13)5-4(9)3-12-7(10)6(5)11/h3H,2,11H2,1H3 |
InChI-Schlüssel |
ADKXUISRKQPPDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NC=C1Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile](/img/structure/B13729100.png)


![1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil](/img/structure/B13729113.png)


![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13729124.png)


![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
